3-(3-Chlorophenoxy)-2-hydroxypropylamine
Description
3-(3-Chlorophenoxy)-2-hydroxypropylamine (C₉H₁₂ClNO) is a secondary amine derivative featuring a 3-chlorophenoxy group attached to a propane backbone with a hydroxyl group at the second carbon (C2) and an amine group at the terminal position. Its average molecular mass is 185.651 g/mol, and it is structurally characterized by the combination of a polar hydroxyl group, a moderately lipophilic chlorophenoxy moiety, and a primary amine .
Properties
Molecular Formula |
C9H12ClNO2 |
|---|---|
Molecular Weight |
201.65 g/mol |
IUPAC Name |
1-amino-3-(3-chlorophenoxy)propan-2-ol |
InChI |
InChI=1S/C9H12ClNO2/c10-7-2-1-3-9(4-7)13-6-8(12)5-11/h1-4,8,12H,5-6,11H2 |
InChI Key |
LQRSQJAUAGOEAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OCC(CN)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Molecular Structure and Functional Group Variations
Key Compounds Analyzed :
1-(3-Benzyl-2-imino-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-3-(3-chlorophenoxy)propan-2-ol () Structure: Incorporates a benzimidazolyl ring system and a 3-chlorophenoxy group. Molecular Weight: 408 g/mol (m/z=408).
Methoxisopropamine Hydrochloride () Structure: Contains a 3-methoxyphenyl group, an isopropylamino group, and a cyclohexanone backbone. Molecular Weight: 297.8 g/mol. Key Differences: The methoxy group (electron-donating) contrasts with the chloro substituent (electron-withdrawing) in the target compound, altering electronic properties and solubility. The cyclohexanone ring increases rigidity, which may affect pharmacokinetics .
N-[3-(3-Chlorophenoxy)propyl]cyclopropanamine () Structure: Features a cyclopropane ring attached to the amine group. Molecular Weight: 225.71 g/mol.
(3-Chlorophenyl)methylamine ()
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Key Functional Groups | LogP (Predicted) | Solubility Profile |
|---|---|---|---|---|
| 3-(3-Chlorophenoxy)-2-hydroxypropylamine | 185.65 | -OH, -NH₂, 3-ClPhO- | ~1.2 (moderate) | Moderate aqueous solubility |
| Methoxisopropamine HCl | 297.8 | -OCH₃, cyclohexanone, -NH- | ~2.5 | Low (crystalline solid) |
| N-[3-(3-Chlorophenoxy)propyl]cyclopropanamine | 225.71 | Cyclopropane, -NH- | ~2.8 | High lipophilicity |
| 3-(3-Chlorophenoxy)benzaldehyde | 232.67 | -CHO, 3-ClPhO- | ~3.0 | Low (aldehyde reactivity) |
Notes:
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